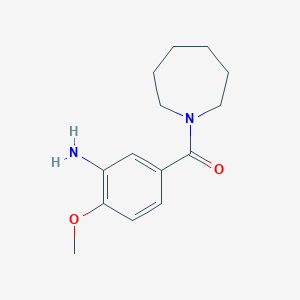

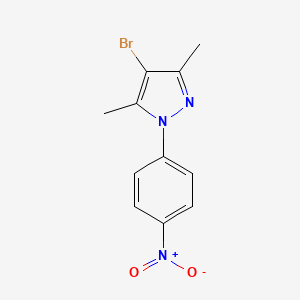

![molecular formula C15H13FN2O3S B2441962 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole CAS No. 713504-56-4](/img/structure/B2441962.png)

1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by researchers at the University of Illinois, Urbana-Champaign. Since then, FIPI has been extensively studied for its potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Radiosensitization and Anticancer Activity

Research into imidazo[2,1-b][1,3]benzothiazole derivatives, including compounds structurally similar to 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole, has shown promising radiosensitizing and anticancer properties. These compounds have been tested for their effectiveness against various cancer cell lines, including human liver cancer and melanoma, demonstrating significant in vitro anticancer activity. The presence of sulfonamide in combination with methoxy substitution was found to enhance DNA fragmentation, suggesting their potential as effective derivatives for treating specific cancers (Krishnakishore Majalakere et al., 2020).

Coordination Chemistry

Another area of research involves the coordination chemistry of similar compounds, where studies have explored their interactions with metal centers. These investigations have led to the synthesis of novel compounds through reactions with pyridinecarboxaldehyde and N-tosyl-1,2-diaminobenzene, further characterizing them through X-ray diffraction and other analytical techniques. This research aids in understanding the structural and electronic properties of such compounds and their potential applications in materials science and catalysis (M. R. Bermejo et al., 2000).

Proton Exchange Membranes

In the field of energy, derivatives of benzimidazole, including those with fluorinated groups and sulfonamide linkages, have been synthesized and evaluated as components of blend membranes for proton exchange membrane fuel cells (PEMFCs). These studies have focused on the influence of azole groups on membrane properties, demonstrating how modifications in chemical structure can significantly impact proton conductivity and membrane performance at low relative humidity, crucial for the efficiency and durability of fuel cells (B. Campagne et al., 2013).

Corrosion Inhibition

Research on imidazole derivatives has also extended to their application as corrosion inhibitors, where they demonstrate potential in protecting metals in acidic environments. Studies have shown that these compounds can effectively inhibit corrosion on mild steel surfaces, with their efficiency closely related to the presence of specific functional groups such as methoxy and sulfonamide. This line of research is critical for developing safer, more effective corrosion inhibitors for use in industrial applications (M. Prashanth et al., 2021).

Wirkmechanismus

Target of Action

CHEMBL1308268, also known as 1-(4-fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole or 1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole, is a compound with potential therapeutic applications. The primary target of CHEMBL1308268 is the human ALDH3A1 enzyme . This enzyme plays a crucial role in the oxidation of aldehydes, a process that is important in various biochemical reactions within the body.

Mode of Action

The compound interacts with its target, the ALDH3A1 enzyme, by inhibiting its activity This inhibition prevents the enzyme from carrying out its normal function of oxidizing aldehydes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL1308268. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. Moreover, the physiological environment within the body, including factors like the presence of other metabolites and enzymes, can influence the compound’s efficacy . .

Eigenschaften

IUPAC Name |

1-(4-fluoro-3-methoxyphenyl)sulfonyl-2-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3S/c1-10-17-13-5-3-4-6-14(13)18(10)22(19,20)11-7-8-12(16)15(9-11)21-2/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJGLNJUJMRVJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

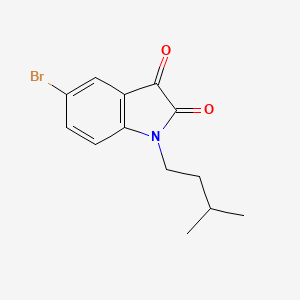

![(Z)-2-(2,3-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2441881.png)

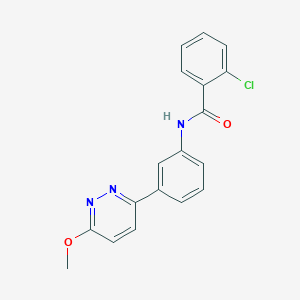

![1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one](/img/structure/B2441882.png)

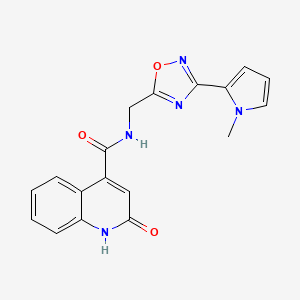

![1-(2,6-difluorophenyl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2441884.png)

![2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2441890.png)

![2-Benzyl-7-bromo-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441892.png)

![Ethyl 2-[({[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2441895.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2441896.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N,N-diisopropylacetamide](/img/structure/B2441898.png)

![2-[(4-Chlorobenzyl)sulfonyl]benzoic acid](/img/structure/B2441902.png)